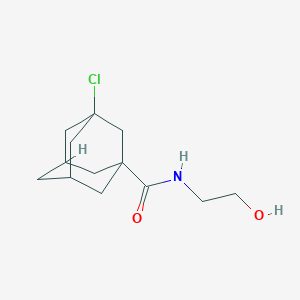
3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide, also known as Memantine, is a medication used to treat Alzheimer's disease. It was first synthesized in the late 1960s and was approved by the FDA in 2003. Memantine works by regulating the activity of glutamate, a neurotransmitter in the brain that is involved in learning and memory.
Wirkmechanismus
3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide works by regulating the activity of glutamate, a neurotransmitter in the brain that is involved in learning and memory. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is responsible for the release of glutamate. By blocking the activity of this receptor, 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide reduces the amount of glutamate released in the brain, which can help to prevent damage to neurons and improve cognitive function.
Biochemical and Physiological Effects:
3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to increase the density of NMDA receptors in the brain, which can help to improve cognitive function. In addition, 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide in lab experiments is its ability to regulate the activity of glutamate, which can help to prevent damage to neurons and improve cognitive function. In addition, 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide is that it can be difficult to study its effects in vivo due to its low bioavailability and rapid metabolism.
Zukünftige Richtungen
There are a number of future directions for research on 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide. One area of research is the development of new derivatives of 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide that can have improved bioavailability and efficacy. Another area of research is the study of 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide in combination with other drugs for the treatment of Alzheimer's disease and other neurological disorders. Finally, there is a need for further research to understand the long-term effects of 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide on cognitive function and neuronal health.
Conclusion:
In conclusion, 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide is a medication that has been extensively studied for its potential therapeutic effects in Alzheimer's disease and other neurological disorders. It works by regulating the activity of glutamate, a neurotransmitter in the brain that is involved in learning and memory. 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide has a number of biochemical and physiological effects on the brain and has advantages and limitations for lab experiments. There are a number of future directions for research on 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide, including the development of new derivatives and the study of 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide in combination with other drugs.
Synthesemethoden
3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide is synthesized by reacting 1-adamantanecarboxylic acid with 2-chloroethanol in the presence of thionyl chloride. The resulting product is then treated with ammonia to obtain 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide. The synthesis process is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and slow the progression of the disease. In addition, 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide has been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Eigenschaften
IUPAC Name |
3-chloro-N-(2-hydroxyethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c14-13-6-9-3-10(7-13)5-12(4-9,8-13)11(17)15-1-2-16/h9-10,16H,1-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIQDBHIAYJQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-hydroxyethyl)adamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

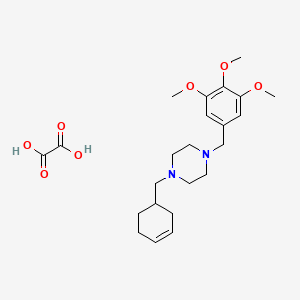
![1-[3-(4-chlorophenoxy)benzyl]decahydroquinoline](/img/structure/B4974274.png)
![1,2-dichloro-3-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4974279.png)

![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4974287.png)
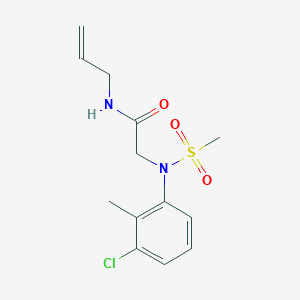

![N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4974313.png)
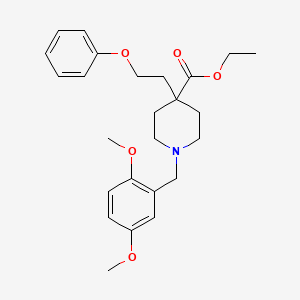
![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)
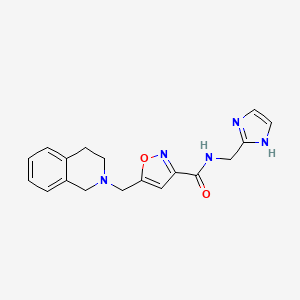
![4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4974365.png)
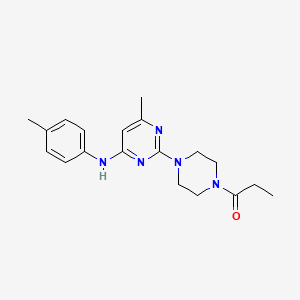
![methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4974381.png)